Aqueous Solubility of the Excipient: SBE-β-CD (~70 g/100 mL) vs Parent β-CD (1.85 g/100 mL) at 25°C
The intrinsic water solubility of SBE-β-CD (Captisol®) is approximately 70 g/100 mL at 25°C, representing a ~38-fold increase over the parent β-cyclodextrin (1.85 g/100 mL at 25°C) . This solubility exceeds that of HP-β-CD (typically reported in the range of 60 g/100 mL) and is several hundred-fold higher than that of unmodified β-CD . The high solubility is achieved through sulfobutyl ether substitution at the 2-, 3-, and 6-hydroxyl positions, which disrupts the intramolecular hydrogen bonding network responsible for the low aqueous solubility of native β-CD .
| Evidence Dimension | Intrinsic aqueous solubility of the cyclodextrin excipient |
|---|---|
| Target Compound Data | ~70 g/100 mL at 25°C |
| Comparator Or Baseline | β-Cyclodextrin: 1.85 g/100 mL at 25°C |
| Quantified Difference | ~38-fold higher solubility for SBE-β-CD |
| Conditions | Distilled water, 25°C, ambient pressure; reported across multiple independent studies (Lockwood et al., 2003; Jain et al., 2011; Beig et al., 2015) |
Why This Matters
A parenteral excipient must remain fully solubilized at high concentrations in aqueous injection vehicles; β-CD's limited solubility (1.85 g/100 mL) disqualifies it for many injectable formulations, whereas SBE-β-CD's ~70 g/100 mL solubility enables high drug loading in small-volume parenterals.
- [1] Jain AS, et al. Sulfobutyl Ether7 β-Cyclodextrin (SBE7 β-CD) Carbamazepine Complex: Preparation, Characterization, Molecular Modeling, and Evaluation of In Vivo Anti-epileptic Activity. AAPS PharmSciTech. 2011;12(4):1163-1175. doi:10.1208/s12249-011-9685-z View Source
- [2] Beig A, Agbaria R, Dahan A. The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay. Eur J Pharm Sci. 2015;77:73-78. doi:10.1016/j.ejps.2015.05.024 View Source
